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For Researchers, Scientists, and Drug Development Professionals

Introduction
Pharacine is a naturally occurring p-cyclophane that has been isolated from the marine

bacterium Cytophaga sp. AM13.1[1]. As a unique molecular scaffold, Pharacine and its

derivatives are of interest to the drug discovery and development community. Notably, some

sources suggest its potential application in the treatment of leukemia, although detailed public

data on its specific mechanism of action is limited[2][3]. These application notes provide a

comprehensive set of protocols for the cultivation of Cytophaga sp., extraction of Pharacine,

and its subsequent purification. The protocols are compiled from established methodologies for

the culture of Cytophaga species and the extraction and purification of secondary metabolites

from bacterial fermentations.

Data Presentation
The following table summarizes hypothetical quantitative data for the extraction and purification

of Pharacine from a 10-liter culture of Cytophaga sp. AM13.1. This data is illustrative and will

vary depending on the precise culture conditions and extraction efficiency.
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Step Parameter Value Unit Notes

Fermentation Culture Volume 10 L

Wet Cell

Biomass
150 g

Dry Cell Biomass 30 g

Extraction
Volume of Ethyl

Acetate
10 L

Equal volume to

culture

supernatant

Crude Extract

Weight
2.5 g

After solvent

evaporation

Purification Step

1 (Silica Gel

Chromatography

)

Fraction

Containing

Pharacine

5 -

Eluted with

Hexane:Ethyl

Acetate (7:3)

Weight of Semi-

Purified Fraction
500 mg

Purification Step

2 (Preparative

HPLC)

Purified

Pharacine

Weight

50 mg
From the semi-

purified fraction

Final Purity >98 %

As determined

by analytical

HPLC

Overall Yield

Pharacine Yield

per Liter of

Culture

5 mg/L

Experimental Protocols
Culture of Cytophaga sp. AM13.1
This protocol is based on a general medium for the growth of Cytophaga species. Optimization

may be required to enhance the production of Pharacine.
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Materials:

Tryptone

Yeast Extract

Beef Extract

Sodium Acetate

Agar (for solid medium)

Distilled Water

Sterile 250 mL flasks for starter cultures

10 L Bioreactor

Enriched Cytophaga Medium Composition (per liter):[4][5]

Tryptone: 2.0 g

Yeast Extract: 0.5 g

Beef Extract: 0.5 g

Sodium Acetate: 0.2 g

Distilled Water: 1000 mL

Adjust pH to 7.2-7.4 before autoclaving.

Protocol:

Prepare the Enriched Cytophaga Medium by dissolving all components in distilled water.

Adjust the pH of the medium to 7.2-7.4.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://publicdata.tinyearth.wisc.edu/extracts/
https://mediadive.dsmz.de/medium/1133?ccno=DSM%2018644
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b138207?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


For starter cultures, dispense 50 mL of the medium into 250 mL flasks and autoclave at

121°C for 15 minutes.

For the main culture, sterilize the 10 L bioreactor containing the medium using the same

conditions.

Inoculate a sterile flask of Enriched Cytophaga Medium with a cryopreserved stock of

Cytophaga sp. AM13.1.

Incubate the starter culture at 28-30°C with shaking at 150 rpm for 48-72 hours, or until good

turbidity is observed.

Use the starter culture to inoculate the 10 L bioreactor (a 5% v/v inoculum is recommended).

Incubate the main culture at 28-30°C with controlled aeration and agitation for 7-10 days to

allow for the production of secondary metabolites.

Extraction of Crude Pharacine
This protocol describes a liquid-liquid extraction using ethyl acetate to isolate non-polar to

semi-polar compounds, including Pharacine, from the culture broth[4][6].

Materials:

Ethyl Acetate (HPLC grade)

Large capacity centrifuge

Separatory funnel (10 L or larger)

Rotary evaporator

Anhydrous sodium sulfate

Protocol:

After the incubation period, harvest the bacterial culture by centrifugation at 8,000 x g for 20

minutes to separate the supernatant from the cell biomass.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b138207?utm_src=pdf-body
https://www.benchchem.com/product/b138207?utm_src=pdf-body
https://publicdata.tinyearth.wisc.edu/extracts/
https://static.igem.wiki/teams/5945/pdf/ethyl-acetate-extraction.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b138207?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Collect the supernatant, which contains the secreted secondary metabolites.

Transfer the supernatant to a large separatory funnel.

Add an equal volume of ethyl acetate to the separatory funnel.

Shake the funnel vigorously for 5-10 minutes, ensuring proper mixing of the aqueous and

organic phases. Periodically vent the funnel to release pressure.

Allow the layers to separate. The top layer will be the ethyl acetate containing the extracted

compounds.

Carefully drain and collect the bottom aqueous layer and discard it.

Collect the ethyl acetate layer and dry it over anhydrous sodium sulfate to remove any

residual water.

Filter the dried ethyl acetate extract to remove the sodium sulfate.

Concentrate the ethyl acetate extract to dryness using a rotary evaporator at a temperature

not exceeding 40°C.

The resulting residue is the crude extract containing Pharacine.

Purification of Pharacine
This two-step purification protocol involves initial fractionation by silica gel chromatography

followed by final purification using preparative High-Performance Liquid Chromatography

(HPLC).

3.1. Silica Gel Chromatography (Initial Fractionation)

Materials:

Silica gel (60-120 mesh)

Glass chromatography column

Hexane (HPLC grade)
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Ethyl Acetate (HPLC grade)

Test tubes for fraction collection

Thin Layer Chromatography (TLC) plates (silica gel)

Protocol:

Prepare a silica gel column by making a slurry of silica gel in hexane and pouring it into the

column. Allow it to pack under gravity.

Dissolve the crude extract in a minimal amount of dichloromethane or ethyl acetate.

Load the dissolved extract onto the top of the silica gel column.

Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and

gradually increasing the polarity by increasing the percentage of ethyl acetate.

Collect fractions of approximately 20 mL each.

Monitor the fractions by TLC using a suitable mobile phase (e.g., Hexane:Ethyl Acetate 7:3)

and visualize the spots under UV light (254 nm).

Pool the fractions that contain the compound with the expected Rf value for Pharacine.

Evaporate the solvent from the pooled fractions to obtain a semi-purified Pharacine extract.

3.2. Preparative High-Performance Liquid Chromatography (Final Purification)

Materials:

Preparative HPLC system with a UV detector

Preparative C18 column (e.g., 250 x 20 mm, 10 µm)

Acetonitrile (HPLC grade)

Water (HPLC grade)
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0.1% Trifluoroacetic acid (TFA) (optional, to improve peak shape)

Protocol:

Dissolve the semi-purified extract in a small volume of the initial mobile phase (e.g., 50%

acetonitrile in water).

Set up the preparative HPLC system with a C18 column.

Equilibrate the column with the initial mobile phase.

Inject the dissolved sample onto the column.

Run a linear gradient elution, for example, from 50% to 100% acetonitrile in water (with 0.1%

TFA if used) over 40 minutes.

Monitor the elution at a suitable wavelength (e.g., 254 nm).

Collect the peak corresponding to Pharacine based on its retention time.

Evaporate the solvent from the collected fraction to obtain pure Pharacine.

Confirm the purity of the final product using analytical HPLC.

Bioactivity Assay: Anti-Leukemia Activity (MTT Assay)
This protocol describes a general method for assessing the cytotoxic activity of Pharacine
against a human leukemia cell line, such as HL-60 or K562, using an MTT assay[7][8][9].

Materials:

Human leukemia cell line (e.g., HL-60)

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-

Streptomycin

Purified Pharacine

Dimethyl sulfoxide (DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

96-well microtiter plates

Microplate reader

Protocol:

Culture the leukemia cells in RPMI-1640 medium in a humidified incubator at 37°C with 5%

CO2.

Prepare a stock solution of Pharacine in DMSO.

Seed the cells into a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of medium per

well.

Prepare serial dilutions of Pharacine in the culture medium and add 100 µL to the respective

wells to achieve the final desired concentrations. Include a vehicle control (DMSO) and a

positive control (e.g., doxorubicin).

Incubate the plate for 48-72 hours.

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each

well to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability for each concentration and determine the IC50

value (the concentration of Pharacine that inhibits 50% of cell growth).

Visualizations
Experimental Workflow for Pharacine Extraction and
Purification
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1. Culture of Cytophaga sp. AM13.1
(10 L Bioreactor)

2. Centrifugation
(8,000 x g, 20 min)

Supernatant (10 L) Cell Pellet (Discard)

3. Liquid-Liquid Extraction
(Ethyl Acetate)

Aqueous Layer (Discard) Ethyl Acetate Layer

4. Solvent Evaporation
(Rotary Evaporator)

Crude Extract

5. Silica Gel Chromatography

Semi-Purified Pharacine

6. Preparative HPLC
(C18 Column)

Pure Pharacine (>98%)

7. Bioactivity Assay
(Anti-Leukemia)
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Primary Metabolism
(e.g., Glycolysis, Pentose Phosphate Pathway)

Shikimic Acid Pathway Acetate-Malonate Pathway

Aromatic Amino Acids
(e.g., Phenylalanine, Tyrosine)

Pharacine Precursors

Polyketide Chains

Enzymatic Cyclization

Pharacine
(p-Cyclophane)

Click to download full resolution via product page
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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